2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is an organic compound that belongs to the class of dioxane derivatives This compound is characterized by its unique structure, which includes a dioxane ring substituted with butyl, fluorophenyl, and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-fluorobenzaldehyde with a suitable dioxane derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired production scale. Industrial production typically employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-5-[(4-chlorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
- 2-Butyl-5-[(4-bromophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
- 2-Butyl-5-[(4-methylphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Uniqueness
Compared to similar compounds, 2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17FO4 |
---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
2-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C16H17FO4/c1-3-4-9-16(2)20-14(18)13(15(19)21-16)10-11-5-7-12(17)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
XKZZMVMLUBNQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC=C(C=C2)F)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.